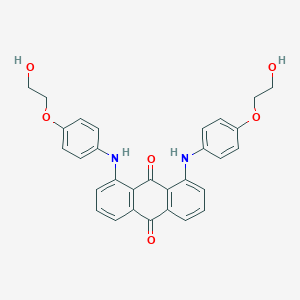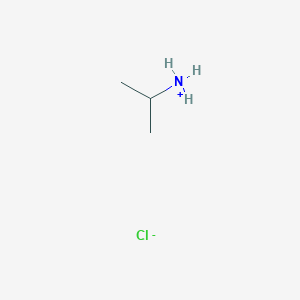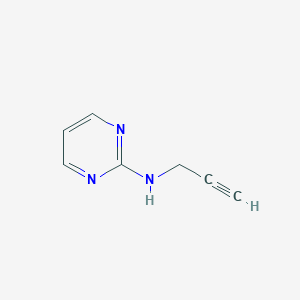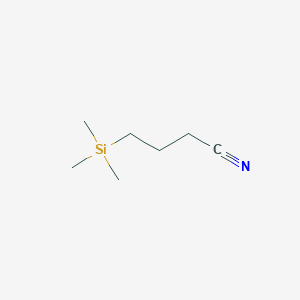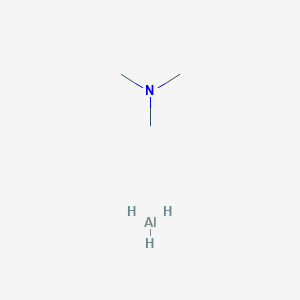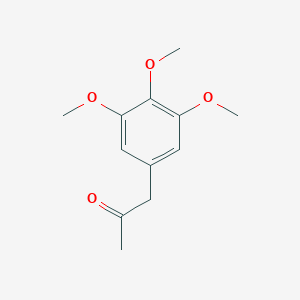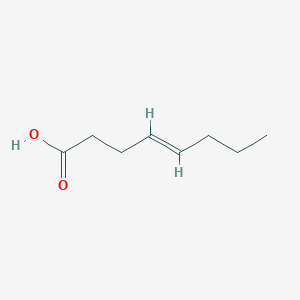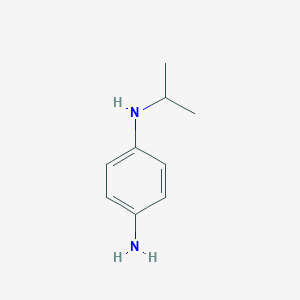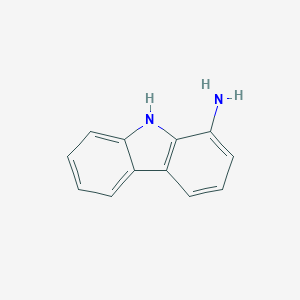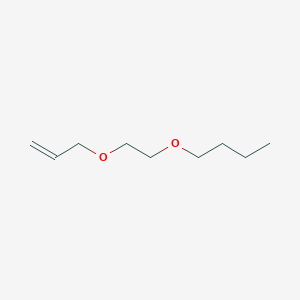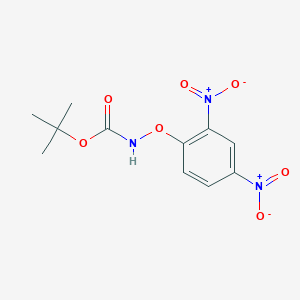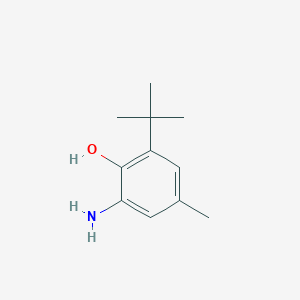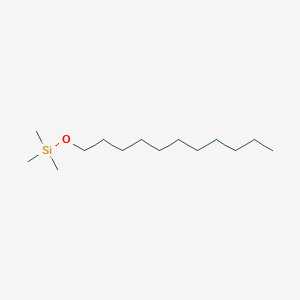![molecular formula C13H13N3O B099879 Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- CAS No. 17354-79-9](/img/structure/B99879.png)
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- is a chemical compound that is commonly referred to as FPI-propanenitrile. It is a versatile molecule that has been widely used in various scientific research applications. FPI-propanenitrile has a unique chemical structure that makes it an excellent candidate for use in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of FPI-propanenitrile is not well understood. However, it is believed that FPI-propanenitrile acts as a chelating agent, binding to metal ions and forming a coordination complex. This complex can then undergo various reactions such as catalytic reactions.
Biochemical and Physiological Effects:
FPI-propanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
FPI-propanenitrile has several advantages for use in lab experiments. It is easy to synthesize, and the product can be obtained in high yield. FPI-propanenitrile is also a fluorescent probe, making it suitable for use in various imaging techniques. However, FPI-propanenitrile has some limitations. It has limited solubility in water, and it can be challenging to work with in aqueous solutions. FPI-propanenitrile is also sensitive to air and light, and it can degrade over time.
Orientations Futures
There are several future directions for the use of FPI-propanenitrile in scientific research. One potential application is in the development of new metal-based catalysts for various reactions. FPI-propanenitrile can be used as a ligand to synthesize metal complexes that can be used in catalytic reactions. Another potential application is in the development of new fluorescent probes for imaging techniques. FPI-propanenitrile can be modified to improve its solubility in water and increase its sensitivity to metal ions. Finally, FPI-propanenitrile can be used in the synthesis of new organic compounds with potential applications in medicine and materials science.
Conclusion:
FPI-propanenitrile is a versatile molecule that has been widely used in various scientific research applications. Its unique chemical structure makes it an excellent candidate for use in various biochemical and physiological experiments. FPI-propanenitrile can be synthesized through a simple and efficient method, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not well understood, FPI-propanenitrile has shown promising results in various applications. There are several future directions for the use of FPI-propanenitrile in scientific research, and it is expected to play an important role in the development of new catalysts, fluorescent probes, and organic compounds.
Méthodes De Synthèse
FPI-propanenitrile can be synthesized through a simple and efficient method. The synthesis involves the reaction of 4-formylbenzaldehyde with propanenitrile in the presence of a catalyst such as sodium methoxide. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be further enhanced through recrystallization.
Applications De Recherche Scientifique
FPI-propanenitrile has been widely used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. FPI-propanenitrile has also been used as a ligand for the synthesis of metal complexes. These metal complexes have been used in catalytic reactions, and they have shown promising results. FPI-propanenitrile has also been used in the synthesis of organic compounds such as hydrazones and imines.
Propriétés
Numéro CAS |
17354-79-9 |
|---|---|
Nom du produit |
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- |
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-[N-(2-cyanoethyl)-4-formylanilino]propanenitrile |
InChI |
InChI=1S/C13H13N3O/c14-7-1-9-16(10-2-8-15)13-5-3-12(11-17)4-6-13/h3-6,11H,1-2,9-10H2 |
Clé InChI |
VWILPRABHZNINB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N(CCC#N)CCC#N |
SMILES canonique |
C1=CC(=CC=C1C=O)N(CCC#N)CCC#N |
Autres numéros CAS |
17354-79-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
